molecular formula C19H15ClF3N3O4S B2716854 ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate CAS No. 338407-13-9

ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate

Cat. No.: B2716854
CAS No.: 338407-13-9
M. Wt: 473.85
InChI Key: UBWCIGUBWUCFFY-UHFFFAOYSA-N
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Description

“Ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives has been a significant area of research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety, which are thought to contribute to its biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety .

Scientific Research Applications

Organic Synthesis and Catalysis

A study by Amaoka et al. (2014) explored the direct alkenylation of C(sp3)–H bonds using photo-irradiation, which is pivotal for the synthesis of complex natural products and pharmaceuticals. This methodology facilitates the chemoselective substitution of heteroatom-substituted C(sp3)–H bonds by (E)-sulfonylalkene units, demonstrating the compound's utility in extending carbon skeletons for creating structurally complex entities (Amaoka et al., 2014).

Pharmaceutical Intermediates

The compound has also been noted in the context of dabigatran etexilate tetrahydrate , a notable anticoagulant. While not directly mentioned, the structural motifs related to this compound reflect its relevance in pharmaceutical synthesis, particularly in creating compounds with specific geometric and electronic configurations crucial for drug activity and interaction (Hong-qiang Liu et al., 2012).

Synthesis of Highly Functionalized Compounds

Research by Indumathi et al. (2007) illustrates a stereoselective synthesis of [1,4]-thiazines , utilizing a one-pot, four-component tandem reaction. This synthesis route highlights the compound's role in efficiently constructing complex and highly functionalized molecular architectures, which are valuable in medicinal chemistry and material science (Indumathi et al., 2007).

Catalyst Development

In the field of catalysis, Dong et al. (2017) reported on the development of advanced palladium catalysts for alkoxycarbonylation of alkenes, which underscores the importance of such compounds in enhancing catalytic activity and broadening the scope of feedstocks for industrial processes. This research signifies the compound's utility in facilitating transformations that are foundational to organic synthesis, impacting both chemical industry and research applications (Dong et al., 2017).

Environmental and Biological Applications

A study on the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1, although not directly mentioning the compound , suggests the relevance of similar chemical structures in environmental science, specifically in the degradation and removal of persistent herbicides. This research highlights the broader implications of studying such compounds for environmental remediation and understanding microbial interactions with synthetic chemicals (Chunyan Li et al., 2016).

Mechanism of Action

The mechanism of action of TFMP derivatives, including this compound, is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

TFMP derivatives have found significant applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

ethyl 3-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O4S/c1-2-30-18(27)12-5-3-6-14(9-12)25-31(28,29)16-7-4-8-26(16)17-15(20)10-13(11-24-17)19(21,22)23/h3-11,25H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWCIGUBWUCFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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